molecular formula C11H12F3NO B2537539 N-propyl-3-(trifluoromethyl)benzamide CAS No. 53743-25-2

N-propyl-3-(trifluoromethyl)benzamide

Cat. No.: B2537539
CAS No.: 53743-25-2
M. Wt: 231.218
InChI Key: OPQNVKBIBGFOCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-propyl-3-(trifluoromethyl)benzamide can be synthesized through several methods. One common approach involves the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene with formamide . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, often nitrogen or argon, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and chromatography, are employed to obtain high-purity products suitable for pharmaceutical and agrochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-3-(trifluoromethyl)benzamide is unique due to its specific combination of the trifluoromethyl group and the N-propyl group, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the N-propyl group contributes to its binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

N-propyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNVKBIBGFOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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